7-Methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
7-Methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the morpholine ring and the isopropyl-substituted phenyl group. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized chromene derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure may interact with biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: It may find applications in the development of new pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 7-Methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl): This compound shares the morpholine ring and phenyl group but differs in the chromene core.
4-Hydroxy-2-quinolones: These compounds have a similar core structure but differ in the substituents and functional groups attached.
Uniqueness
7-Methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide stands out due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H30N2O4 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
7-methyl-N-[2-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H30N2O4/c1-17(2)19-5-7-20(8-6-19)22(28-10-12-31-13-11-28)16-27-26(30)25-15-23(29)21-9-4-18(3)14-24(21)32-25/h4-9,14-15,17,22H,10-13,16H2,1-3H3,(H,27,30) |
InChI Key |
UWCFJOYTDYMOGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)C(C)C)N4CCOCC4 |
Origin of Product |
United States |
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